molecular formula C8H6BrN3O2 B1314959 3-Bromo-1-methyl-7-nitro-1H-indazole CAS No. 74209-37-3

3-Bromo-1-methyl-7-nitro-1H-indazole

Cat. No. B1314959
CAS RN: 74209-37-3
M. Wt: 256.06 g/mol
InChI Key: HQCVNVOZRXFKNJ-UHFFFAOYSA-N
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Description

“3-Bromo-1-methyl-7-nitro-1H-indazole” is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a more potent inhibitor of nNOS than 7-nitroindazole in vitro, but unlike 7-nitroindazole, it is also potent against iNOS . The IC50 values for inhibition of rat nNOS, bovine eNOS, and rat iNOS are 0.17, 0.86, and 0.29 µM, respectively .


Molecular Structure Analysis

The molecular formula of “3-Bromo-1-methyl-7-nitro-1H-indazole” is C8H6BrN3O2 . Its average mass is 256.056 Da and its monoisotopic mass is 254.964325 Da .


Physical And Chemical Properties Analysis

“3-Bromo-1-methyl-7-nitro-1H-indazole” is a crystalline solid . Its solubility varies depending on the solvent: it is >26.5 mg/ml in DMF, >16.6 mg/ml in DMSO, >150 µg/ml in DMSO:Water (10:90), >1 mg/ml in DMSO:Water (50:50), and >20 mg/ml in Ethanol .

Scientific Research Applications

Crystal and Molecular Structure Analysis

3-Bromo-1-methyl-7-nitro-1H-indazole has been synthesized and characterized by X-ray diffraction, and NMR spectroscopy, revealing insights into its molecular and crystal structure. The studies have shown intermolecular halogen bonds and the importance of dihedral angles in its crystal structure, which are consistent with DFT calculations (Cabildo et al., 2011).

Biochemical Applications

Research has highlighted the potential biochemical applications of 3-Bromo-1-methyl-7-nitro-1H-indazole derivatives. These compounds have been evaluated for α-glucosidase inhibition and antioxidant activity, exhibiting significant to moderate inhibitory effects, which could be beneficial for managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020). Additionally, some derivatives have shown promising anticancer activities, specifically against the breast MCF-7 cancer cell line, indicating their potential in cancer therapy.

Corrosion Inhibition

Indazole derivatives, including 3-Bromo-1-methyl-7-nitro-1H-indazole, have been investigated as corrosion inhibitors for iron in acidic environments. These compounds decrease corrosion current and increase charge-transfer resistance, suggesting their utility in protecting metallic materials from corrosion (Babić-Samardžija et al., 2005).

Medicinal Chemistry

In medicinal chemistry, indazole derivatives are explored for their neuroprotective activity and selectivity towards nitric oxide synthase (NOS) inhibition. Specific derivatives of 3-Bromo-1-methyl-7-nitro-1H-indazole have been designed to achieve high inhibitory potency and selectivity for NOS-II, offering potential therapeutic benefits in conditions associated with excessive nitric oxide production (Claramunt et al., 2009).

Antibacterial and Antifungal Activities

Research on indazole scaffolds, including 3-Bromo-1-methyl-7-nitro-1H-indazole and its derivatives, has shown promising antibacterial and antifungal activities. These compounds exhibit significant efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Panda et al., 2022).

Safety And Hazards

“3-Bromo-1-methyl-7-nitro-1H-indazole” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the potential applications of “3-Bromo-1-methyl-7-nitro-1H-indazole” and other indazole compounds.

properties

IUPAC Name

3-bromo-1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCVNVOZRXFKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479938
Record name 3-Bromo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-7-nitro-1H-indazole

CAS RN

74209-37-3
Record name 3-Bromo-1-methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74209-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM Claramunt, C Lopez, C Perez-Medina… - Bioorganic & medicinal …, 2009 - Elsevier
… (1) and 3-bromo-7-nitroindazole (2), and their N-methylated derivatives 1-methyl-7-nitro-1H-indazole (9), 2-methyl-7-nitro-2H-indazole (10), 3-bromo-1-methyl-7-nitro-1H-indazole (11), …
Number of citations: 56 www.sciencedirect.com
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
… 1-Methyl-7-nitro-1H-indazole 17 and 3-bromo-1-methyl-7-nitro-1H-indazole 18 were obtained in almost quantitative yields without any formation of the N(2)-methyl isomers. …
Number of citations: 29 www.sciencedirect.com
P Cabildo, RM Claramunt, C López, MÁ García… - Journal of Molecular …, 2011 - Elsevier
3-Bromo-1-methyl-7-nitro-1H-indazole (1), 3-bromo-2-methyl-7-nitro-2H-indazole (2) and 3,7-dinitro-1(2)H-indazole (3) have been synthesized and characterized by X-ray diffraction, 13 …
Number of citations: 11 www.sciencedirect.com
L Bouissane, S El Kazzouli, JM Léger, C Jarry… - Tetrahedron, 2005 - Elsevier
… Finally, the reduction-protection of 7-nitro-indazole 4a and 3-bromo-1-methyl-7-nitro-1H-indazole (4c) was performed with SnCl 2 by using ethyl acetate as solvent. As expected, we …
Number of citations: 57 www.sciencedirect.com

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